4-Bromo-1-ethynyl-2-methylbenzene
Overview
Description
“4-Bromo-1-ethynyl-2-methylbenzene” is a chemical compound with the CAS Number: 1312479-78-9. It has a molecular weight of 195.06 and its IUPAC name is the same as the common name . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s likely that it could be synthesized through electrophilic aromatic substitution reactions . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3
. This indicates that the molecule consists of a benzene ring with a bromine atom, an ethynyl group, and a methyl group attached to it .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of 224.1±33.0 °C and a predicted density of 1.42±0.1 g/cm3 .
Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
Research by Verevkin et al. (2015) explores the thermochemistry of various halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds. This study provides valuable insights into the vaporization, fusion, and sublimation enthalpies of these compounds, which are crucial for understanding their thermal behavior in various applications (Verevkin et al., 2015).
Weak Intermolecular Interactions in Crystal Structures
Guo et al. (2001) examined the weak intermolecular interactions in the crystal structures of molecules with tetrahedral symmetry, including those substituted with bromo, ethynyl, and bromoethynyl groups. Their findings reveal how these interactions influence the crystal packing and stability of these compounds, which is critical in the development of new materials (Guo et al., 2001).
Synthesis of Ethynylated Biaryls
The research by Hassaneen et al. (2015) focuses on the synthesis of ethynylated biaryls and asymmetric diethynylated benzene derivatives. They highlight the use of 1-bromo-4-ethynylbenzene candidates in Suzuki coupling, demonstrating the potential of these compounds in synthesizing complex organic structures (Hassaneen et al., 2015).
Synthesis of 4-Bromoselenoanisole
Sørensen and Stuhr-Hansen (2009) described the preparation and crystal structure of 1-bromo-4-methylselenobenzene. This study contributes to the understanding of molecular structures and intermolecular interactions in halogen-substituted compounds, which are important for designing new chemical entities (Sørensen & Stuhr-Hansen, 2009).
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate
Vasin et al. (2016) investigated the synthesis and reactions of a bromo-substituted compound with 4-methylbenzenesulfonyl group. Their work adds to the knowledge of synthesizing and manipulating complex molecules for specific applications in organic chemistry (Vasin et al., 2016).
Regioselective Bromination
Aitken et al. (2016) explored the regioselective bromination of a dimethylbenzene derivative, leading to the synthesis of new sulfur-containing quinone derivatives. This research demonstrates the versatility of halogenated compounds in organic synthesis and the development of new chemicals (Aitken et al., 2016).
2-(4-Bromophenyl)acetohydrazide
The study by Ahmad et al. (2012) on 2-(4-Bromophenyl)acetohydrazide provides insights into the crystal structure and intermolecular hydrogen bonding of this compound. Understanding such structural details is essential for the design of functional materials and pharmaceuticals (Ahmad et al., 2012).
Synthesis of 1-bromo-2,4-dinitrobenzene
Xuan et al. (2010) focused on the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, highlighting its applications as an intermediate in various chemical products. This research contributes to the field of industrial organic chemistry (Xuan et al., 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-1-ethynyl-2-methylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (19506) and predicted density (142±01 g/cm3), may influence its pharmacokinetic behavior .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-ethynyl-2-methylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The bromine atom in the compound makes it a suitable candidate for such reactions, where it can act as an electrophile. This compound interacts with enzymes and proteins that facilitate these reactions, such as cytochrome P450 enzymes, which are known to catalyze the oxidation of organic substances. The interactions between this compound and these enzymes involve the formation of transient complexes that lead to the activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes and cofactors. The metabolic flux and levels of specific metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound can affect its bioavailability and overall activity within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Properties
IUPAC Name |
4-bromo-1-ethynyl-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVJHHRTZBACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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